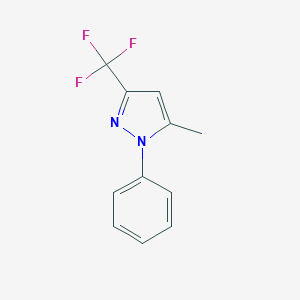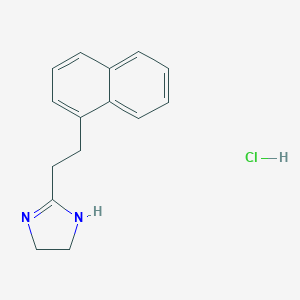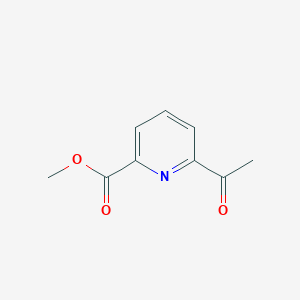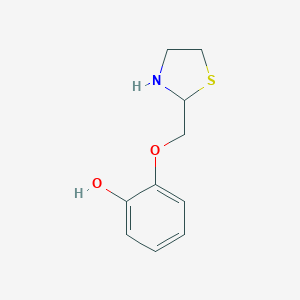
5-Metil-1-fenil-3-(trifluorometil)pirazol
Descripción general
Descripción
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives can target various types of plant pathogenic fungi . In addition, some pyrazole derivatives have shown potent in vitro antipromastigote activity .
Mode of Action
Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . This suggests that 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole might interact with its targets in a similar manner, leading to changes in the target organisms.
Biochemical Pathways
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
One study showed that a compound with a similar structure had potent in vitro antipromastigote activity . Another study indicated that a related compound inhibited the synthesis of chlorophyll .
Action Environment
For instance, the handling of related compounds requires a well-ventilated place, and they should be kept away from skin and eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a starting material, which undergoes cyclization under acidic conditions . Another approach involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate, followed by cyclization and chlorination .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable processes such as palladium-catalyzed coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions typically yield hydropyrazoles.
Substitution: N-alkylation and N-arylation are common substitution reactions, often using alkyl iodides and aryl halides as reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Copper and palladium catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-phenyl-5-(trifluoromethyl)pyrazole
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development .
Propiedades
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPJOUZZHOYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382145 | |
| Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-04-0 | |
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)


![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)



![(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34746.png)

